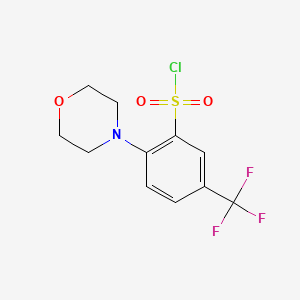

6-(3-Chlorophenyl)nicotinic acid

Übersicht

Beschreibung

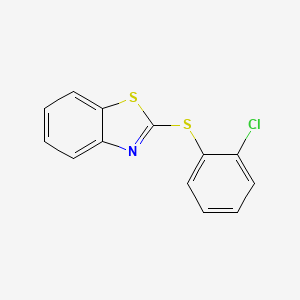

6-(3-Chlorophenyl)nicotinic Acid is a chemical compound with the CAS Number: 887976-19-4 . It has a molecular weight of 233.65 and its IUPAC name is this compound . It is a solid at room temperature .

Molecular Structure Analysis

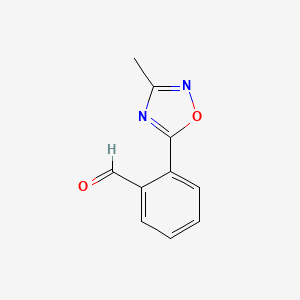

The InChI code for this compound is 1S/C12H8ClNO2/c13-10-3-1-2-8(6-10)11-5-4-9(7-14-11)12(15)16/h1-7H,(H,15,16) . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 233.65 and its molecular formula is C12H8ClNO2 .Wissenschaftliche Forschungsanwendungen

Herbicidal Activity and Synthesis

Nicotinic acid derivatives have been explored for their potential use as herbicides. A study synthesized N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, demonstrating excellent herbicidal activity against certain weeds. The structure-activity relationships (SAR) developed could guide the creation of new herbicides targeting monocotyledonous weeds (Chen Yu et al., 2021).

Vasorelaxation and Antioxidant Properties

Thionicotinic acid derivatives were investigated for their vasorelaxant and antioxidative activities. These compounds, including 2-(1-adamantylthio)nicotinic acid and its analogs, showed dose-dependent maximal vasorelaxation in rat thoracic aorta and exhibited significant antioxidant properties. This study suggests the potential for these derivatives to be developed into novel vasorelaxant and antioxidant therapeutics (Supaluk Prachayasittikul et al., 2010).

Receptor Mediation

Research identified PUMA-G and HM74 as receptors for nicotinic acid, mediating its anti-lipolytic effect through a Gi-protein-mediated decrease in cAMP levels. This discovery could be useful for developing new drugs to treat dyslipidemia by targeting these receptors (S. Tunaru et al., 2003).

Industrial Production and Environmental Impact

A review focused on ecological methods for producing nicotinic acid highlighted the need for new technologies that align with green chemistry principles. The review discusses various approaches to synthesize nicotinic acid from commercially available raw materials, emphasizing methods with potential industrial applications that could minimize environmental impact (Dawid Lisicki et al., 2022).

Molecular Docking and Bioactive Nature

A study explored the electronic structure and molecular docking characteristics of niacin and its derivatives, including chloronicotinic acids, with lipoproteins. The research indicated a relationship between electronic structures, spectroscopic features, and binding affinities, providing insights into the reactive sites of niacin derivatives (F. Bardak, 2017).

Wirkmechanismus

Target of Action

It is known that nicotinic acid, a similar compound, primarily targets the g protein-coupled receptors involved in lipid metabolism .

Mode of Action

Nicotinic acid, a structurally similar compound, is known to interact with its targets by inhibiting the breakdown of triglycerides into free fatty acids, thereby reducing the transport of free fatty acids to the liver . This results in decreased hepatic triglyceride synthesis .

Biochemical Pathways

Nicotinic acid, a structurally similar compound, is known to affect the biosynthesis and salvage pathways of nicotinamide adenine dinucleotide (nad+), a crucial coenzyme in cellular metabolism . The inhibition of triglyceride synthesis by nicotinic acid results in accelerated intracellular hepatic apo B degradation and the decreased secretion of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) particles .

Pharmacokinetics

It is known that the compound is a solid at room temperature and should be stored in a refrigerator . These properties may impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

Nicotinic acid, a structurally similar compound, is known to decrease levels of very low density lipoproteins and low density lipoproteins, while increasing levels of high density lipoproteins . This results in a favorable shift in the lipid profile, which can reduce the risk of cardiovascular diseases .

Action Environment

It is known that the compound is a solid at room temperature and should be stored in a refrigerator . These storage conditions may help maintain the compound’s stability and efficacy.

Safety and Hazards

The safety information for 6-(3-Chlorophenyl)nicotinic acid includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Biochemische Analyse

Biochemical Properties

6-(3-Chlorophenyl)nicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with nicotinamide adenine dinucleotide (NAD), a crucial coenzyme in redox reactions. The compound can act as a precursor to NAD, thereby influencing numerous metabolic pathways. Additionally, this compound has been shown to interact with specific receptors, such as the hydroxycarboxylic acid receptor 2 (Hcar2), which is involved in regulating immune responses and lipid metabolism .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving NAD-dependent enzymes. This compound can modulate gene expression by acting on transcription factors that are sensitive to the cellular redox state. Furthermore, this compound impacts cellular metabolism by altering the balance between oxidative and reductive reactions, thereby affecting the overall metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes, such as NAD-dependent dehydrogenases, and modulates their activity. This binding can lead to either inhibition or activation of the enzyme, depending on the context. Additionally, this compound can influence gene expression by interacting with transcription factors and altering their binding affinity to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been observed to cause changes in cellular metabolism and gene expression, which can have lasting effects on cell function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on lipid metabolism and immune response. At high doses, it can cause toxic or adverse effects, such as liver damage and oxidative stress. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It acts as a precursor to NAD, which is a key coenzyme in redox reactions. The compound interacts with enzymes such as NAD-dependent dehydrogenases and influences metabolic flux by altering the balance between oxidative and reductive reactions. Additionally, this compound can affect the levels of metabolites involved in these pathways, thereby influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function. For example, this compound can accumulate in the mitochondria, where it can affect mitochondrial metabolism and energy production .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can be localized to the nucleus, where it can influence gene expression by interacting with transcription factors. Additionally, this compound can be targeted to the mitochondria, where it can modulate mitochondrial metabolism and energy production .

Eigenschaften

IUPAC Name |

6-(3-chlorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-10-3-1-2-8(6-10)11-5-4-9(7-14-11)12(15)16/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWBCIKJWYVAJLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647028 | |

| Record name | 6-(3-Chlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887976-19-4 | |

| Record name | 6-(3-Chlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-6-Bromo-3-((2-methylhydrazono)methyl)imidazo[1,2-a]pyridine](/img/structure/B1629388.png)

![(5-Methylbenzo[d]oxazol-2-yl)methanamine](/img/structure/B1629399.png)

![6'-Chloro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1629400.png)

![[8-methoxy-4-(methylamino)-3,4-dihydro-2H-chromen-3-yl]methanol hydrochloride](/img/structure/B1629404.png)

![N-methyl-1-[4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine](/img/structure/B1629406.png)